molecular formula C9H8N2O2 B189269 Methyl 2-amino-5-cyanobenzoate CAS No. 159847-81-1

Methyl 2-amino-5-cyanobenzoate

Cat. No. B189269
M. Wt: 176.17 g/mol
InChI Key: XVICOGIQWUAIAV-UHFFFAOYSA-N
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Description

“Methyl 2-amino-5-cyanobenzoate” is also known as “2-Amino-5-cyanobenzoic acid methyl ester”. It has a molecular formula of C9H8N2O2 and a molecular weight of 176.17 . The compound appears as a pale yellow crystalline powder .


Molecular Structure Analysis

The InChI code for “Methyl 2-amino-5-cyanobenzoate” is 1S/C9H8N2O2/c1-13-9(12)7-4-6(5-10)2-3-8(7)11/h2-4H,11H2,1H3 . The SMILES string representation is COC(C1=C(N)C=CC(C#N)=C1)=O .


Physical And Chemical Properties Analysis

“Methyl 2-amino-5-cyanobenzoate” has a molecular weight of 176.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 176.058577502 g/mol . The topological polar surface area is 76.1 Ų . It has a heavy atom count of 13 .

Scientific Research Applications

  • Catalyst in Organic Synthesis : Methyl 2-amino-5-cyanobenzoate derivatives are used in the catalysis of tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives, offering advantages such as shorter reaction times, better yields, and simplicity in reaction processes (Maleki & Ashrafi, 2014).

  • Pharmaceutical Analysis : In pharmaceutical analysis, it assists in the determination of drugs like mebendazole and its degradation products in pharmaceutical forms, offering selectivity and accuracy in measurements (Al-Kurdi et al., 1999).

  • Antitumor Activity : Certain derivatives of Methyl 2-amino-5-cyanobenzoate have shown promise in antitumor and antimicrobial activities, making them valuable in the development of new therapeutic agents (Abou-Elmagd & Hashem, 2016).

  • Solubility and Solvent Effects Studies : The solubility of Methyl 2-amino-5-cyanobenzoate derivatives in various solvents is essential for understanding its purification and processing in different industrial applications (Zhu et al., 2019).

  • Vibrational Study and Molecular Properties : Studies on molecular structure, vibrational analysis, and electronic properties of derivatives like Methyl 2-amino 5-bromobenzoate contribute to the understanding of their potential applications in areas like non-linear optics (Saxena, Agrawal, & Gupta, 2015).

  • Synthesis of Novel Heterocyclic Compounds : It serves as a precursor in the synthesis of various novel heterocyclic compounds, which are significant in the development of new drugs and materials (Galenko et al., 2019).

Safety And Hazards

The safety data sheet for “Methyl 2-amino-5-cyanobenzoate” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

methyl 2-amino-5-cyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)7-4-6(5-10)2-3-8(7)11/h2-4H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVICOGIQWUAIAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50434836
Record name METHYL 2-AMINO-5-CYANOBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-5-cyanobenzoate

CAS RN

159847-81-1
Record name METHYL 2-AMINO-5-CYANOBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Amino-5-bromobenzoic acid methyl ester (4.6 g, 20 mmol) and copper (I) cyanide (3.6 g, 40 mmol) were heated at 200° C. in N-methylpyrrolidinone (20 ml) for 4 h. After cooling to room temperature, the solution was diluted with water, extracted with ethyl acetate, the aqueous extract acidified with 2N hydrochloric acid and filtered. The organic layer was separated, dried over magnesium sulphate and evaporated. The residue was purified by flash column chromatography on silica eluting with 50% ethyl acetate in hexane to yield the title compound as a colourless oil (1.0 g). MS (+El) m/z 176 [M+].
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Copper(I) cyanide (available from Alfa Aesar; 10.71 g, 0.12 mol) was added to a stirred solution of methyl 2-amino-5-bromobenzoate (available from Aldrich Chemical Company, Inc.; 25.0 g, 0.11 mol) in N-methyl-2-pyrrolidone (50 mL) and the mixture was stirred at 180° C. for 4 h. The reaction mixture was cooled to room temperature, diluted with aqueous ethylenediamine (water:ethylenediamine=1:1; 250 mL), and filtered through pad of Celite. The filtrate was extracted with EtOAc (3×100 mL), and the combined organic layers were washed with water (100 mL) and brine (100 mL), dried over sodium sulfate, filtered, evaporated under reduced pressure, and purified by silica gel chromatography (100-200 mesh), using 5-10% ethyl acetate/hexanes as eluent, to give 2-amino-5-cyanobenzoic acid methyl ester (14.0 g, 73%) as a yellow powder. 1H NMR (400 MHz, DMSO-d6) δ 8.05 (d, J=1.9 Hz, 1H), 7.57 (dd, J=1.9, 8.8 Hz, 1H), 7.44 (br s, 2H), 6.88 (d, J=8.8 Hz, 1H), 3.81 (s, 3H).
Quantity
10.71 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 2-amino-5-bromo-benzoic acid methyl ester (5.00 g, 21.7 mmol) and CuCN (2.34 g, 26.1 mmol, 2.0 M) in 25 ml of NMP was stirred at reflux for 5 h, then cooled to rt. The mixture was poured into a solution of hydrated FeCl3 (15 g of FeCl3.6H2O) and conc. HCl (2.2 ml) in 15 ml of H2O. The resulting mixture was stirred at 60° C. for 1 h, cooled to rt. Treated with 200 ml of EtOAc, the mixture was washed with H2O (40 ml), 1N NaOH (3×30 ml), brine (30 ml) and dried (Na2SO4). Removal of the solvent under reduced pressure gave a slightly dark solid. Recrystalization of the solid in hexanes/DCM/EtOAc yielded 3.25 g (85%) of product as a yellow solid: 1H-NMR (CDCl3; 400 MHz) δ 8.20 (d, 1H, J=1.9 Hz), 7.45 (dd, 1H, J=8.9, 1.9 Hz), 6.67 (d, 1H, J=8.9 Hz), 6.29 (br s, 2H), 3.90 (s, 3H). Mass spectrum (ESI, m/z): Calcd. for C9H8N2O2, 177.1 (M+H), found 177.2.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
2.34 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
FeCl3
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
F Dong, J Du, C Miao, L Jia, W Li, M Wang… - Applied Radiation and …, 2019 - Elsevier
To develop PET tracers for imaging of Alzheimer's disease, new carbon-11 labeled potent and selective PDE5 inhibitors have been synthesized. The reference standards (5) and (12), …
Number of citations: 8 www.sciencedirect.com
MC Ryan, E Kim, X Cao, W Reichard… - ACS Medicinal …, 2022 - ACS Publications
… Treatment of 5-fluoroisatoic anhydride 12 with iodine and aniline afforded derivative 11i, while 11j was prepared in a three-step protocol from methyl 2-amino-5-cyanobenzoate 13. …
Number of citations: 3 pubs.acs.org
J Fiorito, J Vendome, F Saeed… - Journal of medicinal …, 2017 - ACS Publications
Phosphodiesterase 5 (PDE5) hydrolyzes cyclic guanosine monophosphate (cGMP) leading to increased levels of the cAMP response element binding protein (CREB), a transcriptional …
Number of citations: 48 pubs.acs.org
J Crosby, J Moilliet, JS Parratt, NJ Turner - Journal of the Chemical …, 1994 - pubs.rsc.org
… Methyl 2-amino-5-cyanobenzoate (35 mg, 0.20 mmol, 1 1%); R, 55.5 min; mp 126-128C [Found (EI) M': 176.0593. C,H,N,O2 requires 176.05851; v,(Nujol)/cm-' …
Number of citations: 104 pubs.rsc.org
M Lavanya, C Lin, J Mao, D Thirumalai… - Topics in Current …, 2021 - Springer
… The cyanation reaction of 243 with CuCN afforded methyl 2-amino-5-cyanobenzoate (244), followed by hydrolysis using EtOH/KOH solution leads to compound 245. The condensation …
Number of citations: 13 link.springer.com
LD Caspers, J Spils, M Damrath, E Lork… - The Journal of …, 2020 - ACS Publications
… The residue was purified via column chromatography (silica, cyclohexane/ethyl acetate 5:1 → 3:1) to obtain methyl 2-amino-5-cyanobenzoate (484 mg, 2.75 mmol, 55%) as a slightly …
Number of citations: 21 pubs.acs.org
TAH Nguyen, DR Hou - Organic & Biomolecular Chemistry, 2020 - pubs.rsc.org
… A solution of methyl 2-amino-5-cyanobenzoate 77 (2.6 g, 14.7 mmol) in water (24 mL) was added HCl (aq) (0.7 M, 21 mL, 14.7 mmol), sodium nitrite (1.2 g, 17.7 mmol) in water (5.5 mL) …
Number of citations: 7 pubs.rsc.org

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